![molecular formula C17H18N2O5 B5619548 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B5619548.png)
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, and ethylation processes. For example, a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was synthesized from m-nitro acetophenone with an overall yield of 77%, showcasing the complexity and efficiency of such synthetic routes (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds similar to "2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide", has been elucidated using various spectroscopic techniques. For instance, the structure and anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were confirmed by elemental analyses and spectroscopic techniques, highlighting the importance of structural analysis in understanding the function and potential applications of such compounds (G. Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, demonstrating a range of properties. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the reactivity and potential for chemical modification of such compounds (Zhang Qun-feng, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the crystalline structure of a depside derivative provides insights into the molecular arrangement and potential interactions of similar compounds (Pengcheng Lv et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the behavior of acetamide derivatives in different environments. The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide reveal the compound's activity against enzymes, indicating its chemical reactivity and potential biological applications (A. Rehman et al., 2013).
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-6-12(2)8-14(7-11)24-10-17(20)18-15-9-13(19(21)22)4-5-16(15)23-3/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMSNPKAFCJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7124038 |
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